![molecular formula C22H20N4O3 B2543921 5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921829-71-2](/img/structure/B2543921.png)

5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

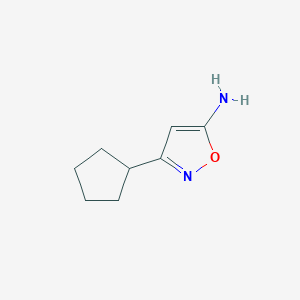

The compound "5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" is a complex molecule that may be related to the family of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often explored for their potential as inhibitors of various enzymes. The structure of the compound suggests that it could be of interest in the field of medicinal chemistry, particularly in the search for new therapeutic agents.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex and often requires multiple steps. For example, the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines, as described in one of the papers, involves reductive amination and nucleophilic displacement reactions . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route would depend on the functional groups present and the desired regioselectivity.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is critical in determining their interaction with biological targets. Molecular modeling, as mentioned in the synthesis paper, can be used to predict how a compound like "5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" might interact with enzymes such as dihydrofolate reductases . The presence of substituents on the pyrimidine ring can significantly affect the compound's binding affinity and selectivity.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the substituents on the ring system. For instance, the presence of a carboxamide group can lead to different reactivity patterns, as seen in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives . The compound may undergo similar reactions, which could be exploited to create a variety of analogs with potentially different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. For example, the calculated log P values of some pyrimidine analogs were found to correlate with their ability to penetrate cells, as seen in the biological evaluation of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines . These properties would need to be characterized for "5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" to assess its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

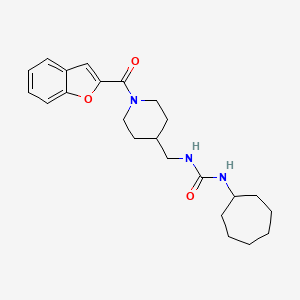

Synthesis and Structural Studies

Research has been conducted on the synthesis of various heterocyclic compounds derived from similar chemical scaffolds. These studies aim to explore the chemical reactions that yield novel compounds with potential therapeutic applications. For example, the synthesis of novel heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines has been explored for their anti-inflammatory and analgesic properties. These compounds exhibit significant inhibitory activity on cyclooxygenase enzymes, suggesting potential for development as therapeutic agents (A. Abu‐Hashem et al., 2020).

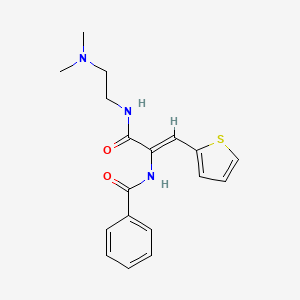

Antiviral and Antimicrobial Applications

Several studies have focused on the antiviral and antimicrobial activities of pyrrolo[2,3-d]pyrimidines and related structures. For instance, derivatives of pyrrolo[2,3-d]pyrimidines were tested for activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), with certain modifications at the molecular level enhancing their antiviral properties (T. Renau et al., 1996). Similarly, the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines have been investigated, highlighting the potential of such compounds in addressing bacterial and fungal infections (A. Abdel-rahman et al., 2002).

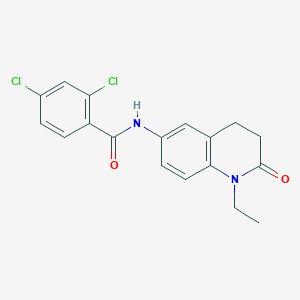

Anticancer Properties

Research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has unveiled a series of compounds with promising biological activities. These compounds were evaluated for their cytotoxic properties against cancer cell lines, offering insights into the design of novel anticancer agents (A. Rahmouni et al., 2016).

Supramolecular Chemistry

Investigations into the structural aspects of pyrimidine derivatives have led to the development of supramolecular assemblies with potential applications in materials science and nanotechnology. For example, the study of pyrimidine derivatives for co-crystallization with crown ethers has provided valuable insights into the formation of hydrogen-bonded supramolecular networks (M. Fonari et al., 2004).

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-methyl-2,4-dioxo-3-phenyl-N-(1-phenylethyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-14(15-9-5-3-6-10-15)23-20(27)17-13-25(2)19-18(17)24-22(29)26(21(19)28)16-11-7-4-8-12-16/h3-14H,1-2H3,(H,23,27)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAANPYUBXONRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B2543839.png)

![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543843.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2543845.png)

![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)

![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)

![8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B2543851.png)

![N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide](/img/structure/B2543855.png)

![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2543857.png)